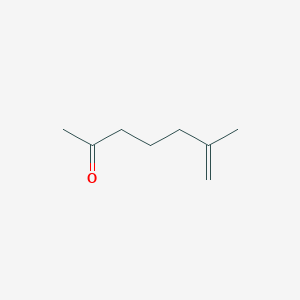

6-Methyl-6-hepten-2-one

Übersicht

Beschreibung

6-Methyl-6-hepten-2-one (CAS: Not explicitly provided in evidence; structurally related to 6-methyl-5-hepten-2-one, CAS 110-93-0) is a cyclic monoterpene ketone with the molecular formula C₈H₁₄O. It is a structural isomer of 6-methyl-5-hepten-2-one, differing in the position of the double bond (C5 vs. C6). This compound is notable for its role as a pheromone component in insects, particularly the eastern larch beetle (Dendroctonus simplex), where it functions alongside frontalin and other ketones to mediate aggregation behavior . Industrially, it is synthesized via acid-catalyzed condensation of methyl vinyl ketone and isobutylene, often yielding a mixture of 6-methyl-5- and this compound isomers .

Vorbereitungsmethoden

Multi-Step Synthesis from Methyl Levulinate

The most well-documented route to 6-methyl-6-hepten-2-one begins with methyl levulinate, a biomass-derived platform chemical. This method, reported by Dhokte and Rao (1988), involves eight sequential steps with careful control of intermediates and reaction conditions .

Key Challenges and Optimizations

-

Selectivity : The use of PCC ensures selective oxidation without over-oxidation of sensitive functional groups .

-

Catalyst Recycling : Pd-C demonstrates consistent activity across multiple batches, reducing costs .

Catalytic Rearrangement of Dihydropyran Derivatives

Patent US3864403A describes the preparation of 6-methyl-5-hepten-2-one from 2,2,6-trimethyl-3,4-dihydropyran or this compound using acid catalysts . Although the focus is on isomerization, this highlights this compound as a plausible intermediate.

Reaction Parameters

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Oxidation Dynamics

The PCC-mediated oxidation (Step 2 in the multi-step route) proceeds via a chromate ester intermediate, ensuring selective ketone formation without epoxidation of the double bond .

Hydrogenation Selectivity

Pd-C catalyzes both alkene saturation and ketone reduction. Methanol as a solvent stabilizes the catalyst and minimizes over-hydrogenation .

Acid-Catalyzed Dehydration

Concentrated HCl promotes β-elimination in the final step, favoring α,β-unsaturation through a concerted E2 mechanism .

Industrial and Environmental Considerations

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methyl-6-hepten-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products Formed:

Oxidation: 6-Methyl-6-heptenoic acid or 6-Methyl-6-hepten-2-ol.

Reduction: 6-Methyl-6-hepten-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Fragrance and Flavor Industry

One of the most significant applications of 6-Methyl-6-hepten-2-one is in the fragrance industry. The compound exhibits a unique scent profile that contributes to its use in perfumes and flavorings. It has been identified as a volatile component in various natural sources, including the bark beetle Dendroctonus simplex, where it may serve as an alarm pheromone or attractant .

Case Study: Flavor Profile Analysis

A study analyzed the flavor characteristics of this compound, revealing its soft fruity notes combined with subtle hints of other flavors. This makes it suitable for incorporation into fruit-flavored products and perfumes .

Toxicological Studies

Toxicological assessments have shown that this compound has low acute toxicity levels. For example, the oral LD50 value for rats was reported at 3,570 mg/kg body weight, indicating a relatively safe profile for human exposure under regulated conditions . Long-term studies have also indicated no significant mutagenic effects or teratogenicity, making it a viable candidate for consumer products .

Industrial Applications

In addition to its role in fragrances and flavors, this compound serves as an intermediate in the synthesis of various chemical compounds. Its derivatives are utilized in producing odorants and carotenoid compounds essential for food and cosmetic industries .

Process Optimization Case Study

Research has demonstrated that optimizing reaction conditions can enhance yields of derivatives from this compound. For instance, employing specific catalysts and temperature controls during synthesis can significantly improve efficiency and product quality .

Environmental Impact

The environmental implications of using this compound are also being studied. Its low toxicity profile suggests minimal adverse effects on ecosystems when released in controlled amounts during industrial processes. This positions the compound favorably within sustainable practices in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 6-Methyl-6-hepten-2-one involves its interaction with various molecular targets and pathways. For example, in plants, it is involved in the signaling pathways that regulate programmed cell death during stress responses . In medicinal applications, it may exert its effects by inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: 6-Methyl-5-hepten-2-one vs. 6-Methyl-6-hepten-2-one

Molecular and Physical Properties

Key Differences :

- Double Bond Position : The 5-hepten-2-one isomer has a conjugated double bond (C5), enhancing its stability and reactivity in cyclization reactions .

- Analytical Data : In SPME Arrow analyses, 6-methyl-5-hepten-2-one was detected at higher concentrations (161.23 ± 1.83 μg/kg) compared to this compound (72.19 ± 1.10 μg/kg) in plant extracts, suggesting divergent volatility or extraction efficiency .

- Regulatory Status : 6-Methyl-5-hepten-2-one derivatives (e.g., propyleneglycol acetal) are evaluated as safe flavoring agents by FAO/WHO, with its 6-methyl-6 isomer considered metabolically equivalent .

Functional Analogues: 3,5-Octadien-2-one and Ketoisophorone

Comparison Insights :

- Structural Complexity: 3,5-Octadien-2-one’s conjugated dienone system increases its UV reactivity, making it distinct from the mono-unsaturated 6-methyl isomers .

- Applications : Ketoisophorone, with a cyclic structure, is prioritized in cosmetics and food industries due to its stability, unlike the linear 6-methyl derivatives .

Research Findings and Data Tables

Table 1: Volatile Compound Concentrations in Cirsium setidens (μg/kg)

| Compound | Sample A | Sample B | Sample C |

|---|---|---|---|

| This compound | 72.19 ± 1.10a | 37.42 ± 1.18b | 8.00 ± 0.15c |

| 6-Methyl-5-hepten-2-one | 161.23 ± 1.83a | 118.61 ± 0.30b | 14.05 ± 0.41c |

| 3,5-Octadien-2-one | 534.74 ± 0.51a | 534.56 ± 15.23a | ND |

| Ketoisophorone | ND | 30.05 ± 1.63 | 76.33 ± 0.10c |

Notes: ND = Not Detected. Superscript letters indicate statistical significance (p < 0.05) .

Biologische Aktivität

6-Methyl-6-hepten-2-one, also known as sulcatone, is a volatile organic compound with a variety of biological activities that have garnered interest in both scientific and industrial contexts. This article explores its biological properties, applications, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₇H₁₄O

- Molecular Weight : 114.19 g/mol

- Structure : Contains a methyl group at the sixth carbon position of the heptenone chain, contributing to its unique properties.

1. Insecticidal Properties

This compound has been identified as a potent attractant for certain mosquito species, particularly Aedes aegypti, which is known for transmitting diseases such as dengue fever and Zika virus. Research indicates its potential application in mosquito traps and repellents, suggesting it could play a significant role in vector control strategies.

2. Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacteria and fungi. Its effectiveness varies depending on the concentration and the specific microbial strain tested. This property makes it a candidate for use in food preservation and as an additive in personal care products.

3. Role in Yeast Metabolism

This compound is produced by the yeast Saccharomyces cerevisiae, where it may play a role in stress response mechanisms and intercellular communication. Understanding its function in yeast metabolism could provide insights into fermentation processes and yeast health.

Case Study 1: Mosquito Attractant Research

A study conducted on the efficacy of sulcatone as an attractant revealed that it significantly increased captures of Aedes aegypti in traps when used in combination with other lures. This suggests that sulcatone could enhance the effectiveness of existing mosquito control measures.

Case Study 2: Antimicrobial Testing

In a series of laboratory tests, sulcatone demonstrated inhibitory effects on Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5% for both bacteria, indicating its potential use as a natural preservative in food products.

Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies:

1. Fragrance Industry

Due to its pleasant citrus aroma, sulcatone is widely used in perfumery and aromatherapy products. It contributes to the scent profiles of various essential oils, including citronella and lemongrass .

2. Food Industry

As a flavoring agent, it enhances the sensory attributes of food products. Its antimicrobial properties further support its use as a natural preservative, extending shelf life while maintaining flavor integrity.

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing 6-methyl-6-hepten-2-one’s molecular structure and purity in academic research?

- Answer : The compound is typically characterized using gas chromatography-mass spectrometry (GC/MS) for identification , supplemented by infrared spectroscopy (IR) to confirm functional groups (e.g., conjugated ketones at ~1686 cm⁻¹) and electron ionization mass spectrometry (EIMS) for fragmentation patterns . Nuclear magnetic resonance (NMR) is critical for resolving structural isomers, particularly distinguishing between 6-methyl-5-hepten-2-one and this compound, which share similar mass spectra but differ in double-bond positioning . Purity is assessed via boiling point consistency and chromatographic retention times, with reference to NIST Standard Reference Data for validation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Answer : Reproducibility requires strict control of reaction conditions (e.g., temperature, catalyst concentration). For example, cyclization reactions using boron trifluoride diethyl etherate as a catalyst must be monitored for acid stability . Detailed experimental protocols, including stoichiometric ratios and purification steps (e.g., distillation), should be documented in the main text or supplementary materials, following guidelines from journals like the Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Answer : Discrepancies often arise from isomer misidentification or varying experimental models. Researchers should cross-validate data using surrogate compounds (e.g., 5-methyl-3-heptanone) and employ systematic literature reviews across databases like PubMed, Toxline, and HazMap to identify context-specific factors (e.g., exposure routes) . Triangulation of in vitro assays (e.g., cytotoxicity tests) with computational modeling (QSAR) can clarify mechanistic inconsistencies .

Q. How can the compound’s reactivity with indoor surfaces be quantified to assess environmental impacts?

- Answer : Advanced microspectroscopic techniques (e.g., AFM-IR) are used to study adsorption dynamics on materials like drywall or polymers. Controlled chamber experiments under varying humidity and oxidant levels (e.g., ozone) reveal degradation pathways, while kinetic modeling predicts long-term stability . Surface reactivity data should be cross-referenced with IR and EIMS profiles to track byproduct formation .

Q. What synthetic routes optimize enantiomeric purity of this compound derivatives for bioactivity studies?

- Answer : Asymmetric synthesis using chiral catalysts (e.g., organocatalysts or transition-metal complexes) can enhance enantioselectivity. For example, cyclization of 3-hydroxy precursors derived from 6-methyl-5-hepten-2-one with BF₃·Et₂O yields tetrahydropyran derivatives, but chiral HPLC or capillary electrophoresis is required to confirm enantiomeric excess . Reaction optimization via Design of Experiments (DoE) minimizes side products .

Q. How do researchers address gaps in the compound’s thermodynamic data (e.g., vapor pressure, enthalpy of formation)?

- Answer : Experimental gaps are filled using group contribution methods (e.g., Joback-Reid) or ab initio calculations (DFT). Validation against existing NIST data ensures accuracy, while differential scanning calorimetry (DSC) measures phase transitions . Collaborative data-sharing platforms (e.g., PubChem) are critical for benchmarking .

Q. Methodological Best Practices

- Data Validation : Cross-reference spectral libraries (NIST, Wiley) and report confidence intervals for retention indices .

- Literature Reviews : Prioritize peer-reviewed sources over vendor databases to avoid commercial bias .

- Ethical Reporting : Disclose isomer ambiguities (e.g., 5- vs. 6-hepten-2-one) and cite original synthesis protocols to aid replication .

Eigenschaften

IUPAC Name |

6-methylhept-6-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCHGBFGIKQNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146247 | |

| Record name | 6-Methyl-6-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10408-15-8 | |

| Record name | 6-Methyl-6-hepten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-6-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.